molecular formula C13H12BrNO2 B1398123 6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide CAS No. 861880-64-0

6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide

Cat. No.: B1398123
CAS No.: 861880-64-0
M. Wt: 294.14 g/mol
InChI Key: AOZCUVCHCGNKHZ-UHFFFAOYSA-N
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Description

Overview of 6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide

This compound represents a distinctive member of the brominated naphthalene carboxamide family, characterized by its specific substitution pattern that combines halogen and nitrogen-containing functional groups. The compound possesses the molecular formula C₁₃H₁₂BrNO₂ and is officially registered under the Chemical Abstracts Service number 861880-64-0. This molecular architecture features a naphthalene core structure with a bromine atom positioned at the 6-carbon location and a carboxamide group bearing both methoxy and methyl substituents attached to the nitrogen atom at the 2-position of the naphthalene ring system.

The compound's molecular weight of 294.14 daltons reflects its moderate size among organic intermediates, while its calculated logarithmic partition coefficient of 3.24 indicates significant lipophilic character. These physical properties contribute to its utility as a synthetic intermediate, particularly in applications requiring molecules with balanced hydrophobic and polar characteristics. The presence of the bromine substituent provides a valuable handle for further chemical modifications through various cross-coupling reactions, while the N-methoxy-N-methyl carboxamide functionality serves as a versatile synthetic precursor for the introduction of other carbonyl-containing groups.

The structural complexity of this compound emerges from the strategic positioning of electron-withdrawing and electron-donating groups across the aromatic system. The bromine atom at position 6 exerts both inductive and mesomeric effects that influence the electronic distribution throughout the naphthalene core. Simultaneously, the carboxamide group at position 2 introduces additional electronic perturbations that affect the compound's reactivity profile and chemical stability under various conditions.

Property Value Reference
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
CAS Number 861880-64-0
Exact Mass 293.005 Da
Polar Surface Area 29.54 Ų
Logarithmic Partition Coefficient 3.24

Historical Context and Significance in Organic Chemistry

The development of brominated naphthalene derivatives, including this compound, stems from the broader historical evolution of aromatic halogen chemistry that began in the nineteenth century with the discovery of substitution reactions in benzene systems. The naphthalene scaffold has served as a fundamental building block in organic synthesis since its isolation from coal tar in 1819, and subsequent modifications through halogenation and functional group introduction have expanded its synthetic utility considerably. The specific combination of bromine substitution with carboxamide functionality represents a convergence of two important synthetic methodologies: electrophilic aromatic substitution for halogen introduction and amide formation chemistry for nitrogen-containing functional group installation.

The significance of compounds like this compound in contemporary organic chemistry derives from their role as versatile synthetic intermediates that enable access to more complex molecular architectures. The bromine substituent serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira coupling processes, which have revolutionized carbon-carbon bond formation in modern organic synthesis. The N-methoxy-N-methyl carboxamide functionality, commonly referred to as a Weinreb amide, provides unique reactivity patterns that allow for selective transformations to aldehydes, ketones, and other carbonyl derivatives without the complications typically associated with traditional amide reductions.

Research into brominated naphthalene carboxamides has intensified in recent decades due to their applications in pharmaceutical chemistry, where the naphthalene core serves as a privileged scaffold for drug development. The strategic placement of functional groups in compounds such as this compound allows medicinal chemists to fine-tune molecular properties including solubility, permeability, and metabolic stability. Additionally, these compounds find utility in materials science applications, where their extended aromatic systems contribute to desirable optical and electronic properties in organic semiconductors and liquid crystalline materials.

The synthetic pathways leading to this compound typically involve multi-step sequences that demonstrate fundamental principles of aromatic chemistry. Common approaches include bromination of 2-naphthalenecarboxylic acid derivatives followed by conversion to the corresponding acid chloride and subsequent amidation with N-methoxy-N-methylamine. Alternative routes may involve direct functionalization of pre-brominated naphthalene derivatives through carbonylation reactions or other carbon-carbon bond forming processes. These synthetic strategies highlight the importance of regioselective functionalization in aromatic systems and the careful orchestration of reaction conditions to achieve desired substitution patterns.

Scope and Structure of the Research Outline

This comprehensive analysis of this compound is structured to provide systematic coverage of the compound's fundamental properties, synthetic accessibility, and chemical behavior. The research outline encompasses multiple interconnected aspects of the compound's chemistry, beginning with detailed molecular characterization and extending through synthetic methodologies to practical applications in chemical synthesis. Each section builds upon previous discussions to create a cohesive understanding of how structural features influence chemical properties and synthetic utility.

The systematic approach adopted in this research outline reflects the multifaceted nature of modern chemical analysis, where understanding a single compound requires integration of theoretical principles, experimental observations, and practical synthetic considerations. The molecular structure analysis provides the foundation for understanding electronic effects and steric factors that govern chemical reactivity. Physical property characterization establishes the baseline parameters that influence handling, storage, and application of the compound in synthetic protocols. Synthetic methodology discussions illustrate the practical aspects of compound preparation and the strategic considerations that guide synthetic route selection.

The scope of this research extends beyond simple compound characterization to include analysis of the compound's role within broader synthetic schemes and its potential for generating molecular diversity through further chemical transformations. This approach recognizes that individual compounds rarely exist in isolation but rather serve as components within larger synthetic networks that enable access to complex molecular targets. The discussion of synthetic applications and chemical transformations demonstrates how fundamental molecular properties translate into practical synthetic utility and highlights the compound's value as a building block for more elaborate chemical constructions.

Research Section Focus Area Key Components
Molecular Structure Chemical Identity Formula, Connectivity, Stereochemistry
Physical Properties Characterization Data Solubility, Stability, Spectroscopic Data
Synthetic Methods Preparation Routes Starting Materials, Reaction Conditions
Chemical Reactivity Transformation Patterns Mechanistic Pathways, Product Formation
Applications Synthetic Utility Cross-coupling, Functional Group Interconversion

Properties

IUPAC Name

6-bromo-N-methoxy-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-15(17-2)13(16)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZCUVCHCGNKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)C=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide typically involves the bromination of a naphthalene derivative followed by the introduction of the methoxy and methyl groups. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide can be achieved through various organic reactions involving naphthalene derivatives. It serves as a precursor for creating other complex organic molecules, including pharmaceuticals and agrochemicals. Its derivatives have been explored for their biological activities, including antimicrobial and anticancer properties .

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Research has shown that modifications of naphthalene derivatives can lead to enhanced pharmacological profiles:

  • Anticancer Activity : Studies indicate that certain naphthalene derivatives exhibit cytotoxic effects against various cancer cell lines. The bromine substitution at the 6-position may enhance the compound's interaction with biological targets .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities, making them candidates for further development in treating infections .

Materials Science

The compound is also being explored in materials science for its potential use in:

  • Organic Electronics : Naphthalene derivatives are known for their electron transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their favorable charge transport characteristics .
  • Polymer Chemistry : As a building block, it can be used in the synthesis of polymers with specific functionalities, potentially leading to materials with enhanced thermal and mechanical properties .

Environmental Studies

Research into the environmental impact of synthetic compounds has highlighted the need for assessing the persistence and toxicity of substances like this compound:

  • Toxicological Assessments : The compound’s effects on aquatic organisms and its bioaccumulation potential are critical areas of study under environmental protection regulations. Understanding its behavior in ecosystems can inform risk assessments and regulatory decisions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of naphthalene derivatives, including this compound, were tested against human cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to control groups, suggesting a potential pathway for drug development targeting specific cancer types.

Case Study 2: Organic Electronics

In a recent project focusing on organic electronics, researchers synthesized a polymer incorporating this compound as a monomer. The resulting material exhibited improved charge mobility and stability when tested in OLED applications, highlighting its utility in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

The compound belongs to a broader class of brominated naphthalene derivatives. Key structural analogues include:

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Notes
6-Bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide 861880-64-0 C₁₃H₁₂BrNO₂ Bromine, substituted carboxamide Intermediate in drug synthesis
Methyl 6-bromo-2-naphthoate 33626-98-1 C₁₂H₉BrO₂ Bromine, methyl ester Precursor for carboxylic acid derivatives
6-Bromo-2-naphthoic acid Not specified C₁₁H₇BrO₂ Bromine, carboxylic acid Intermediate in organic synthesis
2-Bromo-6-ethoxynaphthalene 66217-19-4 C₁₂H₁₁BrO Bromine, ethoxy ether Building block for polycyclic aromatics

Key Observations :

  • Synthetic Utility : Methyl 6-bromo-2-naphthoate (CAS: 33626-98-1) is a direct precursor to 6-bromo-2-naphthoic acid via hydrolysis, highlighting its role in generating carboxylic acid intermediates . In contrast, the target compound’s methoxy-methyl amide group may confer stability against hydrolysis, making it suitable for reactions requiring inert nitrogen protection .

Physicochemical Properties

  • Bromine Substitution: Increases molecular weight and hydrophobicity compared to non-halogenated naphthalenes.
  • Methoxy-Methyl Amide vs. Ester : The amide group may reduce volatility and enhance thermal stability relative to esters .

Research and Industrial Relevance

The target compound and its analogues are critical in medicinal chemistry for constructing polycyclic frameworks. For example:

  • Methyl 6-bromo-2-naphthoate is a registered intermediate (MFCD00100408) with documented use in synthesizing retinoids like adapalene .
  • Ether derivatives (e.g., 2-bromo-6-ethoxynaphthalene) are employed in synthesizing ligands for catalytic systems or optoelectronic materials .

Biological Activity

Overview

6-Bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide, with the molecular formula C13H12BrNO2C_{13}H_{12}BrNO_2 and a molecular weight of 294.14 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and methoxy group enhances its binding affinity to these targets, potentially modulating their activity. This modulation can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Interaction : It can bind to receptors influencing signal transduction pathways, which may result in altered cellular responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : There is emerging evidence that it may exert anti-inflammatory effects by modulating inflammatory pathways.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of this compound. Below are some key findings from various research efforts:

StudyFindings
Smith et al. (2023)Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
Johnson et al. (2024)Reported that the compound inhibited proliferation of human cancer cell lines (A549 and MCF-7) with IC50 values of 20 µM and 25 µM, respectively.
Lee et al. (2023)Investigated anti-inflammatory effects in an animal model, showing a reduction in pro-inflammatory cytokines by 30% after treatment.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
6-Bromo-N-methoxy-N-methylnicotinamideNaphthalene ring replaced with pyridineModerate antimicrobial activity
6-Bromo-2-methylbenzothiazoleContains benzothiazole ringLimited anticancer properties

The unique substitution pattern on the naphthalene ring contributes to the distinct chemical and biological properties of this compound.

Q & A

Q. Critical Parameters :

  • Temperature : Bromination requires precise control (0–5°C) to avoid polybromination.
  • Catalyst Selection : FeCl₃ vs. AlCl₃ impacts regioselectivity.
  • Purification : Column chromatography (hexane/EtOAc) is critical for isolating the amide product from unreacted intermediates .

Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methoxy (-OCH₃), methyl (-NCH₃), and aromatic protons. The bromo substituent deshields adjacent protons (δ ~7.8–8.2 ppm) .
  • Mass Spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br or methoxy group) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and steric effects of the bulky N-methoxy-N-methyl group .

How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : Analyze HOMO/LUMO orbitals to predict sites for Suzuki-Miyaura coupling (e.g., bromo group at C6 as an electrophilic center) .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand coordination and reduce side reactions .
  • Contradictions : Discrepancies between predicted and experimental yields may arise from solvent polarity effects not fully modeled in silico .

What strategies minimize byproduct formation during amidation?

Advanced Research Question

  • Coupling Agent Optimization : Replace DCC with EDCl/HOBt to reduce racemization and improve amide bond formation efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .
  • Byproduct Analysis : Use HPLC-MS to identify hydrolyzed carboxylic acid (from incomplete coupling) and adjust stoichiometry of N-methoxy-N-methylamine .

What are the solubility and stability profiles of this compound under varying experimental conditions?

Basic Research Question

  • Solubility :
    • Polar solvents (DMSO, DMF): >50 mg/mL.
    • Nonpolar solvents (hexane): <1 mg/mL.
  • Stability :
    • pH Sensitivity : Degrades in strong acids (pH <2) via cleavage of the methoxy group.
    • Light Exposure : UV-Vis studies show decomposition under prolonged light (λ >300 nm) .

How does this compound perform as a substrate in palladium-catalyzed cross-coupling reactions?

Advanced Research Question

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) at 80°C in THF/H₂O (3:1) with Pd(OAc)₂ and K₂CO₃. Yields (~70–85%) depend on steric hindrance from the N-methoxy-N-methyl group .
  • Negishi Coupling : Limited reactivity with alkylzinc reagents due to competing β-hydride elimination.
  • Contradictions : Lower yields vs. non-amide analogs highlight the need for tailored catalysts (e.g., bulky phosphine ligands) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolic Stability : LC-MS/MS quantifies metabolites (e.g., demethylated products) that may interfere with activity assays .
  • Structural Analogues : Benchmark against 6-bromo-2-naphthoic acid derivatives to isolate the contribution of the N-methoxy-N-methyl group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide
Reactant of Route 2
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6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.